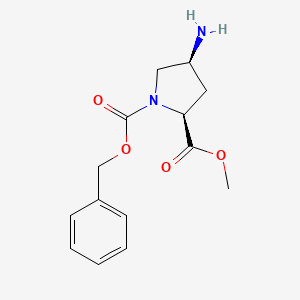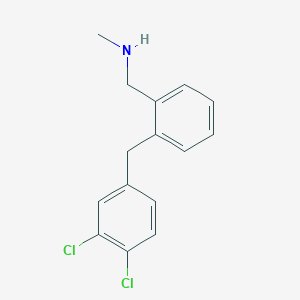
(2-(3,4-dichlorobenzyl)phenyl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3,4-Dichlorobenzyl)phenyl]-N-methylmethanamine, AldrichCPR, is a chemical compound characterized by its unique structure, which includes a dichlorobenzyl group attached to a phenyl ring, further connected to an N-methylmethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dichlorobenzyl)phenyl]-N-methylmethanamine typically involves the following steps:
Formation of the Dichlorobenzyl Intermediate: The initial step involves the chlorination of benzyl compounds to introduce the dichloro substituents at the 3 and 4 positions.
Coupling with Phenyl Ring: The dichlorobenzyl intermediate is then coupled with a phenyl ring through a Friedel-Crafts alkylation reaction.
Introduction of N-Methylmethanamine Group:
Industrial Production Methods
In an industrial setting, the production of [2-(3,4-Dichlorobenzyl)phenyl]-N-methylmethanamine may involve large-scale chlorination and alkylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the dichlorobenzyl group, potentially converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(3,4-Dichlorobenzyl)phenyl]-N-methylmethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be used to study the effects of dichlorobenzyl and phenyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicine, [2-(3,4-Dichlorobenzyl)phenyl]-N-methylmethanamine may have potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new therapeutic agents.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, including dyes, agrochemicals, and polymers.
Mécanisme D'action
The mechanism of action of [2-(3,4-Dichlorobenzyl)phenyl]-N-methylmethanamine involves its interaction with specific molecular targets. The dichlorobenzyl group may interact with hydrophobic pockets in proteins, while the N-methylmethanamine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with two chlorine atoms.
Benzylamines: Compounds with a benzyl group attached to an amine.
Phenylmethanamines: Compounds with a phenyl group attached to a methanamine.
Uniqueness
[2-(3,4-Dichlorobenzyl)phenyl]-N-methylmethanamine is unique due to the combination of the dichlorobenzyl group with the phenyl and N-methylmethanamine moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds like dichloroanilines or benzylamines.
Propriétés
Numéro CAS |
1046832-30-7 |
|---|---|
Formule moléculaire |
C15H15Cl2N |
Poids moléculaire |
280.2 g/mol |
Nom IUPAC |
1-[2-[(3,4-dichlorophenyl)methyl]phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C15H15Cl2N/c1-18-10-13-5-3-2-4-12(13)8-11-6-7-14(16)15(17)9-11/h2-7,9,18H,8,10H2,1H3 |
Clé InChI |
TYVFKNAUSZXXJC-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC=CC=C1CC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


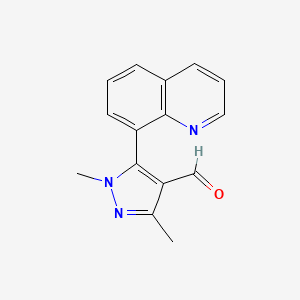
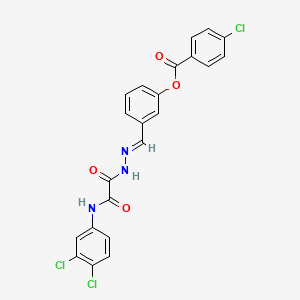
![4-(2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide](/img/structure/B12044584.png)

![3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12044598.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (4-oxo-2-propyl-4H-quinazolin-3-yl)-amide](/img/structure/B12044601.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044603.png)

![2-[(E)-2-(3-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12044615.png)


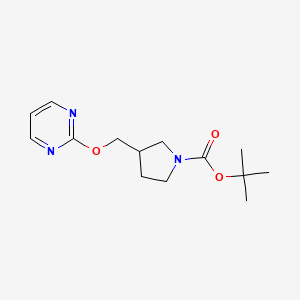
![ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12044651.png)
